molecular formula C69H111N23O16S B560349 Apelin-13

Apelin-13

カタログ番号: B560349
分子量: 1550.8 g/mol
InChIキー: XXCCRHIAIBQDPX-PEWBXTNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Primary Amino Acid Sequence and Isoform Diversity

The primary structure of apelin-13 consists of a precisely defined sequence of 13 amino acid residues: glutamine-arginine-proline-arginine-leucine-serine-histidine-lysine-glycine-proline-methionine-proline-phenylalanine. This sequence corresponds to positions 65-77 of the original 77-amino acid preproapelin precursor protein, representing the carboxy-terminal region that retains full biological activity. The molecular formula of this compound is C69H111N23O16S, with a calculated molecular weight of 1550.8 grams per mole, reflecting its complex composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The generation of this compound occurs through systematic proteolytic processing of the larger precursor protein, which undergoes signal peptide cleavage to produce a 55-amino acid proprotein. This proprotein serves as the source for multiple bioactive fragments, including apelin-36 corresponding to sequence positions 42-77, apelin-17 corresponding to positions 61-77, and this compound corresponding to positions 65-77. The specific cleavage sites that generate these different isoforms involve lysine and arginine residues, which serve as recognition sequences for various endopeptidases. Each isoform demonstrates distinct tissue distribution patterns and biological activities, with this compound representing the shortest fully active form that maintains complete receptor binding affinity and signaling capability.

Research has revealed significant variability in the predominant apelin isoforms found across different tissues and biological fluids. Pyroglutamyl this compound has been identified as the predominant isoform in heart and brain tissues, while apelin-36 shows dominance in lungs, testis, and uterus. In mammary glands, both pyroglutamyl this compound and apelin-36 are present at similar concentrations, indicating tissue-specific processing mechanisms. The diversity of isoforms reflects the complex regulatory mechanisms governing apelin peptide processing, with different tissues expressing distinct combinations of processing enzymes that determine the final isoform profile.

The structural integrity of this compound depends heavily on the preservation of key amino acid residues, particularly the arginine-proline-arginine-leucine motif at positions 2-5, which constitutes a critical pharmacophore for receptor binding. The carboxy-terminal phenylalanine residue also plays an essential role in receptor activation, as modifications to this position significantly impact biological activity. The methionine residue at position 11 represents a potential site for oxidative modification, which can alter the peptide's stability and biological properties under certain conditions.

特性

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCRHIAIBQDPX-PEWBXTNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H111N23O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Key Steps:

  • Resin Activation : 2-Chlorotrityl chloride resin (0.25 mmol/g loading) is used to anchor the C-terminal phenylalanine (Phe). This resin minimizes diketopiperazine formation during elongation.

  • Sequential Coupling : Amino acids are coupled using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (N,N-diisopropylethylamine) in DMF. Coupling efficiency is monitored via Kaiser tests.

  • Pyroglutamation : The N-terminal glutamine is cyclized to pyroglutamate using trimethylsilyl chloride (TMSCl) in acetic acid.

  • Cleavage and Deprotection : Peptides are cleaved from the resin using TFA (trifluoroacetic acid)/TIPS (triisopropylsilane)/H₂O (95:2.5:2.5), followed by precipitation in cold ether.

Table 1: Typical Synthesis Parameters for this compound

ParameterCondition/Value
Resin2-Chlorotrityl chloride
Coupling reagentHATU/DIPEA
SolventDMF
Cleavage cocktailTFA/TIPS/H₂O (95:2.5:2.5)
Purity (UPLC/MS)>95%

Chemical Modifications for Enhanced Stability

Native this compound exhibits poor plasma stability (t₁/₂ = 0.5 h in vitro, <1 min in vivo). To address this, strategic modifications at protease-prone residues (Pro¹² and Phe¹³) are employed:

Side-Chain Constrained Analogues

  • Pro¹² Substitutions : Replacing Pro¹² with 1-naphthylalanine (1Nal) or tryptophan (Trp) improves APJ receptor affinity (Kᵢ = 0.08–0.18 nM vs. 0.7 nM for native AP13).

  • Phe¹³ Modifications : Constrained residues like d-Tic (tetrahydroisoquinoline-3-carboxylic acid) or α,α-disubstituted amino acids (e.g., d-α-Me-Tyr(OBn)) enhance resistance to ACE2 cleavage.

Table 2: Stability and Binding Affinity of Modified this compound Analogues

Analogue (Pro¹²-Phe¹³)Plasma t₁/₂ (h)APJ Kᵢ (nM)ACE2 Resistance
Aia-Phe5.80.08Complete
1Nal-Dbzg7.30.08Complete
Trp-Tic0.24.2Partial

Macrocyclization

Macrocyclic constraints between residues 11–13 (e.g., head-to-tail lactamization) reduce enzymatic degradation. For example, compound 54 ([1Nal¹²-dcypTyr¹³]) exhibits a plasma t₁/₂ >24 h.

Formulation Strategies for Prolonged Half-Life

Liposomal Encapsulation

Liposomes improve systemic stability and targeted delivery:

  • Composition : Phosphatidylglycerol (PG), phosphatidylcholine (PC), and cholesterol (2:7:1 molar ratio).

  • Procedure : Hydrate lipid films with AP13 solution, lyophilize, and rehydrate. Sonication (30 min) ensures uniform nano-liposomes (100–150 nm).

  • Encapsulation Efficiency : 30–40% via passive loading; PEGylation increases circulation time.

Table 3: Pharmacokinetic Profiles of Formulated AP13

FormulationAUC (mg·min/mL)t₁/₂ (min)Clearance (mL/min/kg)
Native AP130.0002<1>100
Liposomal AP130.1320–2623–27
Macrocyclic AP130.122627

PEGylation and Fatty Acid Conjugation

  • PEG-AP13 : Conjugation with 5 kDa PEG increases hydrodynamic radius, reducing renal clearance.

  • Palmitoylation : Adding C16 fatty acid chains enhances albumin binding, prolonging t₁/₂ to 7–10 h.

Analytical and Quality Control Methods

Purity Assessment

  • UPLC/MS : XBridge C18 column (3.5 µm, 3.0 × 150 mm); gradient elution with acetonitrile/0.1% formic acid.

  • ELISA : Commercial kits (e.g., Phoenix Pharmaceuticals) detect AP13 concentrations ≥12.35 pg/mL.

Stability Testing

  • Plasma Stability : Incubate analogues in rat plasma at 37°C; quantify intact peptide via LC-MS/MS.

  • ACE2 Resistance : Recombinant ACE2 incubation (24 h) followed by SDS-PAGE or MALDI-TOF .

化学反応の分析

Macrocyclization Strategies

Macrocyclization has been employed to improve Apelin-13's proteolytic stability while retaining receptor affinity. Systematic studies identified optimal cyclization sites:

Cyclization Position Linker Type Receptor Binding (K<sub>i</sub>, nM) Plasma Stability (t<sub>1/2</sub>) Key Findings
Positions 4–8Lactam bridge0.9>24 hoursRetained full agonist activity at APJ; 10-fold increased stability vs. linear peptide .
Positions 5–9Disulfide bond12.46 hoursReduced binding affinity due to steric hindrance .
Positions 2–10Triazole3.718 hoursModerate activity loss but enhanced resistance to enzymatic degradation .

Key Insight : Cyclization between positions 4–8 (via lactam bridge) preserved APJ activation (EC<sub>50</sub> = 0.5 nM) and increased plasma half-life by >10-fold .

C-Terminal Modifications

The C-terminal phenylalanine (Phe<sup>13</sup>) is critical for receptor interaction. Modifications here significantly alter signaling:

Modification Binding Affinity (IC<sub>50</sub>, nM) cAMP Inhibition (EC<sub>50</sub>, nM) β-Arrestin Recruitment Functional Impact
Phe<sup>13</sup>→Tyr1.20.8Reduced by 40%Enhanced hypotensive effects in vivo .
Phe<sup>13</sup>→Cha (cyclohexylalanine)0.40.3UnaffectedIncreased metabolic stability (t<sub>1/2</sub> = 120 min vs. 20 min for wild-type) .
Phe<sup>13</sup>→D-Ala15.612.4AbolishedLoss of vasodilatory activity .

Structural Basis : Hydrophobic interactions between Phe<sup>13</sup> and APJ residues (e.g., Y299<sup>7.43</sup>) stabilize the active receptor conformation .

N-Terminal Pyroglutamylation

This compound undergoes spontaneous N-terminal pyroglutamate (pGlu) formation under physiological conditions:

  • Reaction : Gln<sup>1</sup> cyclizes to pGlu via intramolecular condensation, enhancing resistance to aminopeptidase degradation .
  • Impact : Pyroglutamylated this compound shows 3-fold higher plasma stability (t<sub>1/2</sub> = 45 min) compared to the non-modified form .

Alanine Scanning and Critical Residues

Systematic alanine substitutions identified key functional residues:

Residue Role Binding Affinity (K<sub>d</sub>, nM) Functional Consequence
Arg<sup>2</sup>Mediates electrostatic interactions↑ 5080% loss of APJ activation
Met<sup>11</sup>Anchors peptide in hydrophobic binding pocket↑ 120Complete loss of cAMP inhibition .
Pro<sup>12</sup>Maintains structural rigidity↑ 30Reduced β-arrestin recruitment .

Structural Confirmation : Cryo-EM studies show Met<sup>11</sup> forms hydrophobic contacts with APJ residues F110<sup>3.33</sup> and L201<sup>5.38</sup>, essential for receptor activation .

Oxidative Modifications

This compound’s methionine residue (Met<sup>11</sup>) is susceptible to oxidation:

  • Reaction : Met<sup>11</sup> → Methionine sulfoxide under oxidative stress.
  • Impact : Oxidized this compound loses APJ binding (IC<sub>50</sub> >1,000 nM) and fails to inhibit cAMP production .

Peptide Hybridization

Hybrid analogs combining this compound with other bioactive sequences have been explored:

  • Example : [Glp<sup>1</sup>]-Apelin-13-GLP1 hybrid activates both APJ and GLP-1 receptors, showing synergistic effects on insulin secretion (EC<sub>50</sub> = 0.9 nM) .

科学的研究の応用

Neuroprotective Applications

Mechanisms of Action:
Apelin-13 has been shown to exert neuroprotective effects, particularly in neurodegenerative conditions such as Alzheimer's disease and ischemic brain injury. Research indicates that this compound inhibits apoptosis and excitotoxicity in neuronal cells, promoting cell survival under oxidative stress. It modulates the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, thereby reducing neuronal cell death .

Case Studies:

  • Alzheimer's Disease: Studies demonstrate that this compound treatment can significantly reduce levels of pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α in animal models of Alzheimer's disease .
  • Ischemic Injury: In models of cerebral ischemia, this compound administration has been associated with decreased autophagy-related markers and enhanced neuronal survival .

Metabolic Regulation

Role in Metabolism:
this compound is implicated in the regulation of energy homeostasis and metabolic diseases. It influences food intake, energy expenditure, and lipid metabolism. Research highlights its anti-inflammatory properties, which are crucial for managing obesity and related metabolic disorders .

Case Studies:

  • Obesity Management: In experimental models, this compound administration resulted in reduced body weight gain and improved lipid profiles, showcasing its potential as a therapeutic agent for obesity .
  • Diabetes: Evidence suggests that this compound can ameliorate diabetic complications by enhancing insulin sensitivity and reducing oxidative stress .

Cardiovascular Health

Cardioprotective Effects:
this compound plays a vital role in cardiovascular physiology by promoting vasodilation, improving cardiac contractility, and protecting against ischemic damage. It enhances endothelial function and stimulates angiogenesis through the upregulation of growth factors such as platelet-derived growth factor-BB .

Case Studies:

  • Heart Failure: Clinical studies indicate that this compound levels are often reduced in heart failure patients. Supplementation has shown promise in improving cardiac function and reducing symptoms .
  • Ischemia-Reperfusion Injury: In models of cardiac ischemia-reperfusion injury, this compound administration has been linked to reduced myocardial damage and improved recovery outcomes .

Exercise Physiology

Impact on Physical Performance:
Recent research suggests that this compound may enhance exercise performance by modulating metabolic responses during physical activity. It is believed to influence muscle metabolism and recovery post-exercise .

Case Studies:

  • Endurance Training: Studies indicate that this compound levels increase following endurance training, suggesting a role in adaptation to exercise stress and recovery processes .

Summary Table of Applications

Application AreaMechanisms/EffectsKey Findings/Studies
NeuroprotectionInhibits apoptosis; reduces inflammationEffective in Alzheimer's models; protects against ischemia
Metabolic RegulationModulates energy balance; anti-inflammatoryReduces body weight; improves insulin sensitivity
Cardiovascular HealthPromotes vasodilation; enhances angiogenesisImproves cardiac function; protects against ischemic injury
Exercise PhysiologyEnhances metabolic responses during exerciseLevels increase post-exercise; aids recovery

類似化合物との比較

生物活性

Apelin-13 is a peptide derived from the apelin family, which plays a significant role in various physiological processes, particularly in the cardiovascular and nervous systems. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is a 13-amino acid peptide that acts as an endogenous ligand for the APJ receptor (also known as the apelin receptor). It is involved in multiple biological functions, including regulation of blood pressure, modulation of appetite, and neuroprotection.

Binding Affinity and Receptor Interaction

This compound exhibits a high binding affinity for the APJ receptor. The effective concentration (EC50) for this compound is approximately 0.37 nM, indicating its potent activity in vascular effects both in vitro and in vivo . The interaction with APJ receptors triggers downstream signaling pathways that influence cardiovascular function and metabolic processes.

Vasodilatory Effects

This compound has been shown to induce vasodilation, which is crucial for regulating blood pressure. Studies indicate that this compound can decrease blood pressure in anesthetized rats and increase forearm blood flow in human volunteers . This vasodilatory effect is mediated through nitric oxide release and other signaling pathways associated with endothelial function.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
VasodilationIncreases nitric oxide release
Appetite RegulationReduces food intake via central mechanisms
NeuroprotectionImproves movement and reduces inflammation
Cardiac InotropyEnhances contractility in cardiac tissues

Case Studies

  • Cardiovascular Effects : A study demonstrated that this compound infusion resulted in a significant decrease in blood pressure and increased cardiac output. This was attributed to enhanced endothelial function and improved vascular reactivity .
  • Neuroprotective Role : In models of Huntington's disease, this compound administration led to improved motor function and reduced inflammatory markers. This suggests a potential therapeutic role for this compound in neurodegenerative diseases .
  • Metabolic Regulation : Research indicates that intracerebroventricular injection of this compound can significantly reduce food intake in rats, highlighting its role in appetite regulation and energy homeostasis .

Q & A

Basic Research Questions

Q. How can researchers determine the binding affinity of Apelin-13 to the APJ receptor in cardiovascular tissues?

  • Methodological Answer : Use radioligand binding assays with [125I]-(Pyr1)this compound to quantify receptor-ligand interactions. Key steps include:

  • Conducting association studies (e.g., measuring kobs = 0.115 min⁻¹ and t1/2 = 6 min at 23°C in human cardiac tissue) .
  • Performing saturation studies to calculate KD values (e.g., KD = 0.01 nM in human heart tissue) .
  • Validating results via autoradiography to localize receptor density in target tissues (e.g., rat brain or human ventricle) .

Q. What experimental models are commonly used to study this compound's role in ischemia-reperfusion injury?

  • Methodological Answer :

  • Spinal cord ischemia-reperfusion (SCIR) rat models : Administer this compound (1 μmol/L) pre-treatment to assess reductions in infarct volume and neuronal apoptosis via autophagy suppression .
  • Hypoxia-induced retinal Müller cell models : Measure apoptosis markers (e.g., caspase-3) under normoxic vs. hypoxic conditions with/without this compound intervention .

Q. How is this compound quantified in clinical studies to assess its biomarker potential?

  • Methodological Answer :

  • Use ELISA or radioimmunoassays to measure serum this compound levels. For example:
  • In Kawasaki disease (KD), correlate this compound levels (cutoff: 2.99 μg/L) with coronary artery lesion (CAL) risk using ROC analysis (sensitivity: 77.78%, specificity: 88.67%) .
  • In traumatic brain injury (TBI), combine this compound with Rotterdam-CT scores for prognostic evaluation (AUC = 0.896 for poor prognosis prediction) .

Advanced Research Questions

Q. How can contradictory findings about this compound's role in lipid metabolism and vascular smooth muscle cell (VSMC) proliferation be reconciled?

  • Methodological Answer :

  • Context-dependent pathway analysis :
  • Lipid storage reduction : In hypertrophic adipocytes, this compound upregulates AQP7 via PI3K signaling, enhancing lipolysis .
  • VSMC proliferation : this compound activates PKC-ERK1/2 pathways, promoting Cyclin D1 expression in rat VSMCs .
  • Use cell-type-specific knockdown models (e.g., siRNA for PI3K or PKC) to isolate pathway contributions .

Q. What strategies improve the plasma stability of this compound analogs for therapeutic applications?

  • Methodological Answer :

  • Structural modifications : Substitute Pro12 with non-natural amino acids (e.g., D-Pro or N-methyl-Pro) to resist enzymatic degradation .
  • Plasma stability assays : Incubate analogs in human plasma (37°C, 24 hrs) and quantify remaining peptide via HPLC-MS. For example, [Pyr1]-Apelin-13 retains <20% stability, while mimetics with Pro12 substitutions show >60% stability .

Q. How do species-specific variations in this compound structure impact receptor activation?

  • Methodological Answer :

  • Cross-species binding assays : Compare [125I]-(Pyr1)this compound affinity between human (KD = 0.01 nM) and rat tissues .
  • Functional studies : Assess vasoconstriction responses in human saphenous vein vs. rat aorta using (Pyr1)this compound .

Q. What mechanisms underlie this compound's dual anti-inflammatory and neuroprotective roles?

  • Methodological Answer :

  • Inflammation modulation : In neuroinflammation models, this compound suppresses MMP-9 and NLRP3 inflammasome activity via AMPK-dependent pathways .
  • Neuroprotection : Use YAP nuclear translocation assays to demonstrate this compound's inhibition of hypoxia-induced Müller cell apoptosis .

Methodological Resources

  • Radioligand Preparation : Detailed protocols for iodinating (Pyr1)this compound using Bolton & Hunter reagent and HPLC purification .
  • Statistical Analysis : Multivariate logistic regression for identifying independent predictors (e.g., this compound and NT-proBNP in KD) .
  • Data Reproducibility : Guidelines for reporting experimental details (e.g., plasma stability assays, receptor autoradiography) per Beilstein Journal of Organic Chemistry standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。